molecular formula C11H13F3N2 B1420319 1-[2-(Trifluoromethyl)phenyl]pyrrolidin-3-amine CAS No. 1096326-52-1

1-[2-(Trifluoromethyl)phenyl]pyrrolidin-3-amine

Cat. No. B1420319
M. Wt: 230.23 g/mol
InChI Key: DPMBAWPRMCHMCH-UHFFFAOYSA-N
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Description

“1-[2-(Trifluoromethyl)phenyl]pyrrolidin-3-amine” is a synthetic compound with the CAS Number: 1096326-52-1 . It has a molecular weight of 230.23 . The compound is in liquid form and is stored at a temperature of 4°C .


Molecular Structure Analysis

The InChI Code for “1-[2-(Trifluoromethyl)phenyl]pyrrolidin-3-amine” is 1S/C11H13F3N2/c12-11(13,14)9-3-1-2-4-10(9)16-6-5-8(15)7-16/h1-4,8H,5-7,15H2 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

“1-[2-(Trifluoromethyl)phenyl]pyrrolidin-3-amine” is a liquid at room temperature . It has a molecular weight of 230.23 .

Scientific Research Applications

Asymmetric Synthesis

  • Asymmetric Synthesis of Pyrrolidine Derivatives : A study by Zhi et al. (2016) developed an asymmetric synthesis of pyrrolidine derivatives with trifluoromethyl groups. This method features high yields and excellent stereoselectivities, offering a pathway to trifluoromethylated pyrrolidines with medical potential.

Chemical Reactivity and Structure

  • Reactivity of Enamines : Research by Ham and Leeming (1969) explores the reactivity of enamines of 1-phenylindan-2-one, noting resistance to C-alkylation, potentially relevant for compounds like 1-[2-(Trifluoromethyl)phenyl]pyrrolidin-3-amine.

Material Science Applications

  • Fluorinated Polyimides : Chung, Tzu, and Hsiao (2006) synthesized novel fluorinated polyimides using a trifluoromethyl-substituted bis(ether amine) monomer, highlighting potential applications in material science (Chung, Tzu, & Hsiao, 2006).

Organic Chemistry and Catalysis

  • Bronsted and Lewis Acid Catalysis : De Rosa et al. (2015) discussed the role of Bronsted acids, bases, and Lewis acid Sn(2+) on the regiochemistry of reactions involving trifluoromethyl-β-diketones, relevant to the study of 1-[2-(Trifluoromethyl)phenyl]pyrrolidin-3-amine (De Rosa et al., 2015).

Synthesis and Characterization

  • Synthesis of Complexes : Amirnasr, Schenk, and Meghdadi (2002) synthesized complexes involving pyrrolidine and characterized them, providing insight into the synthesis and potential applications of related compounds (Amirnasr, Schenk, & Meghdadi, 2002).

  • Kinetic Studies in Organic Chemistry : Chamberlin and Crampton (1994) conducted kinetic studies of reactions with aliphatic amines like pyrrolidine, which could inform the understanding of compounds like 1-[2-(Trifluoromethyl)phenyl]pyrrolidin-3-amine (Chamberlin & Crampton, 1994).

Potential Pharmacological Activity

  • Derivatives as Receptor Antagonists : Huang et al. (2005) identified derivatives of 1-(4-amino-phenyl)-pyrrolidin-3-yl-amine as potent melanin-concentrating hormone receptor-1 antagonists, suggesting possible pharmacological applications (Huang et al., 2005).

  • Synthesis of Anticancer Agents : Chavva et al. (2013) synthesized novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives starting from compounds like 1-[2-(Trifluoromethyl)phenyl]pyrrolidin-3-amine, demonstrating potential in anticancer applications (Chavva et al., 2013).

Safety And Hazards

The compound has been classified with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, and H335 . These statements indicate that the compound may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-[2-(trifluoromethyl)phenyl]pyrrolidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3N2/c12-11(13,14)9-3-1-2-4-10(9)16-6-5-8(15)7-16/h1-4,8H,5-7,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPMBAWPRMCHMCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)C2=CC=CC=C2C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(Trifluoromethyl)phenyl]pyrrolidin-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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